molecular formula C19H22N2O2S B11516447 2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11516447
M. Wt: 342.5 g/mol
InChI Key: XCMQSXZRFWXPMT-UHFFFAOYSA-N
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Description

2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring fused with a cycloheptane ring, and functional groups such as acetylamino and carboxamide

Preparation Methods

The synthesis of 2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the acetylamino group: This step typically involves acetylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the N-(2-methylphenyl) group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their reactivity, stability, and potential applications

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-acetamido-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O2S/c1-12-8-6-7-10-15(12)21-18(23)17-14-9-4-3-5-11-16(14)24-19(17)20-13(2)22/h6-8,10H,3-5,9,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

XCMQSXZRFWXPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C

Origin of Product

United States

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